

Comparative Guide to the Biological Activity of 1-Propyl-1H-imidazole Derivatives

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Compound of Interest

Compound Name: 1-Propyl-1H-imidazole

Cat. No.: B1584474

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various **1-Propyl-1H-imidazole** derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of **1-propyl-1H-imidazole** have demonstrated notable anticancer properties across various human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Potency

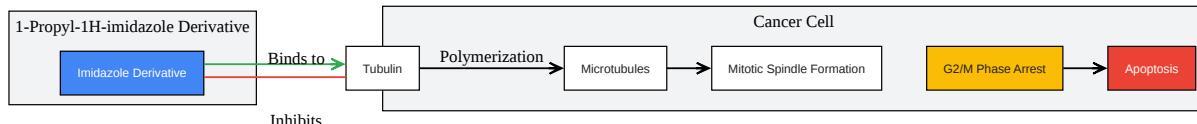
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected **1-propyl-1H-imidazole** derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.

Compound ID	Derivative Structure	Cancer Cell Line	IC50 (μM)	Reference
1	3-(1-Propyl-4,5-ditoly-1H-imidazol-2-yl)pyridine	Breast (BT474)	43.46 (at 24h)	[1]
2	1-Substituted-2-aryl imidazole derivative (general)	Breast (MDA-MB-468)	0.08 - 1.0	[2]
3	Purine derivative with N9-propyl substitution	Liver (HepG2)	<10	[2]
4	Purine derivative with N9-propyl substitution	Colon (HCT116)	<10	[2]
5	Purine derivative with N9-propyl substitution	Lung (A549)	<10	[2]

Note: The data for compounds 2-5 represents a class of N-propyl substituted imidazoles, with specific IC50 values varying based on other substitutions.

Mechanism of Action: Tubulin Polymerization Inhibition

Several imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[\[2\]](#) By binding to tubulin, these derivatives inhibit its polymerization into microtubules. This interference leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).



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Caption: Inhibition of tubulin polymerization by **1-propyl-1H-imidazole** derivatives.

Antimicrobial Activity

1-Propyl-1H-imidazole derivatives have also been investigated for their efficacy against various microbial pathogens, including fungi and bacteria.

Antifungal Activity

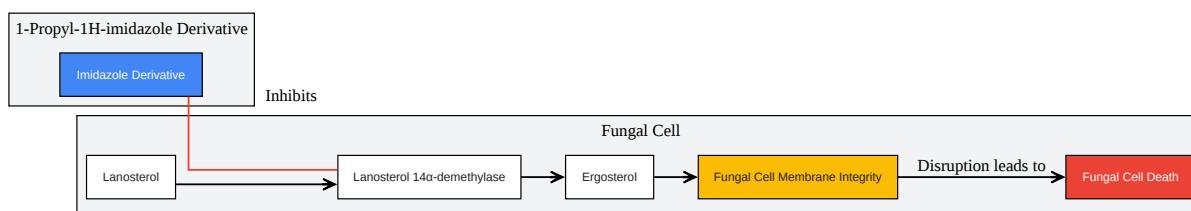
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3] This disruption leads to increased membrane permeability and ultimately cell death.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected propyl-imidazole derivatives against fungal strains. Lower MIC values indicate greater antifungal activity.

Compound ID	Derivative Structure	Fungal Strain	MIC (μ g/mL)	Reference
6	1-n-propyl-4-(3,4-dichlorophenyl)imidazole	Trichophyton spp.	Potent Activity	[4]
7	1-[(3-aryloxy-3-aryl)propyl]-1H-imidazole	Candida albicans	< 10	[5]
8	1-[(3-aryloxy-3-aryl)propyl]-1H-imidazole	Dermatophytes	≤ 5	[5]

Note: "Potent Activity" for compound 6 was noted in the study, but a specific MIC value was not provided in the abstract.

Imidazole derivatives target the enzyme lanosterol 14 α -demethylase, which is crucial in the conversion of lanosterol to ergosterol in fungi.^{[6][7]} By inhibiting this enzyme, the integrity of the fungal cell membrane is compromised.



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Caption: Inhibition of ergosterol biosynthesis by **1-propyl-1H-imidazole** derivatives.

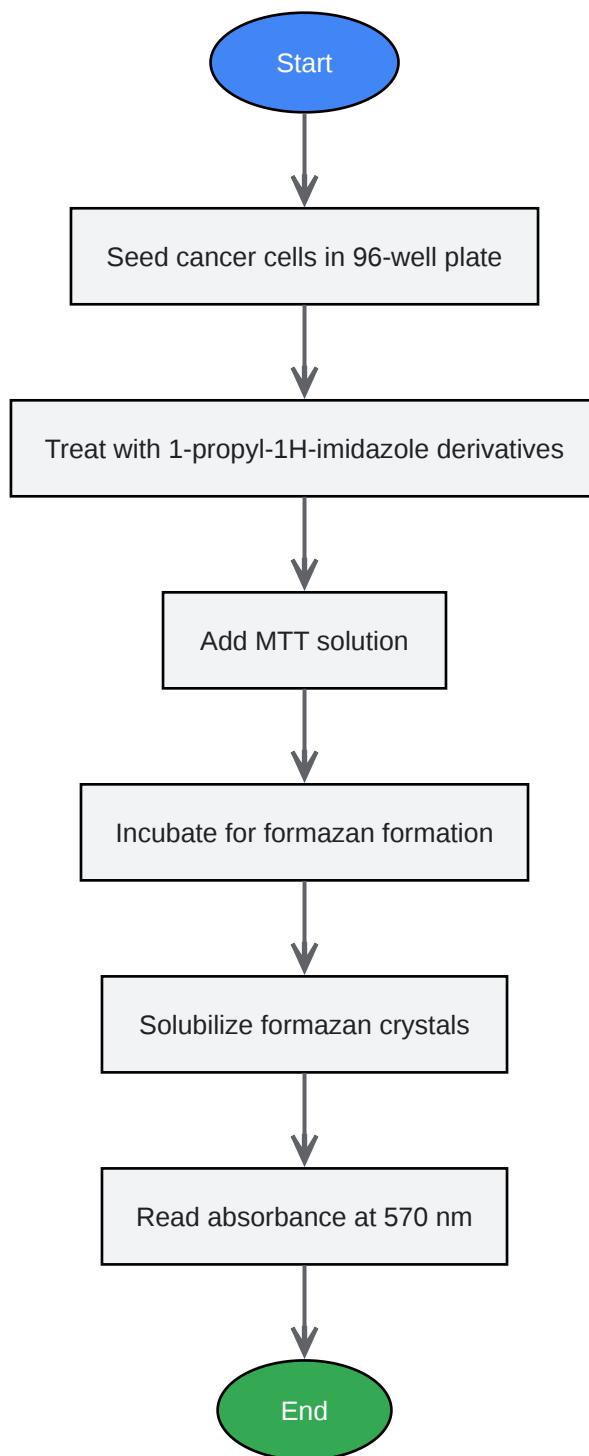
Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

- Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
- Compound Treatment: The cells are treated with various concentrations of the **1-propyl-1H-imidazole** derivatives and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT solution is added to each well.
- Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.



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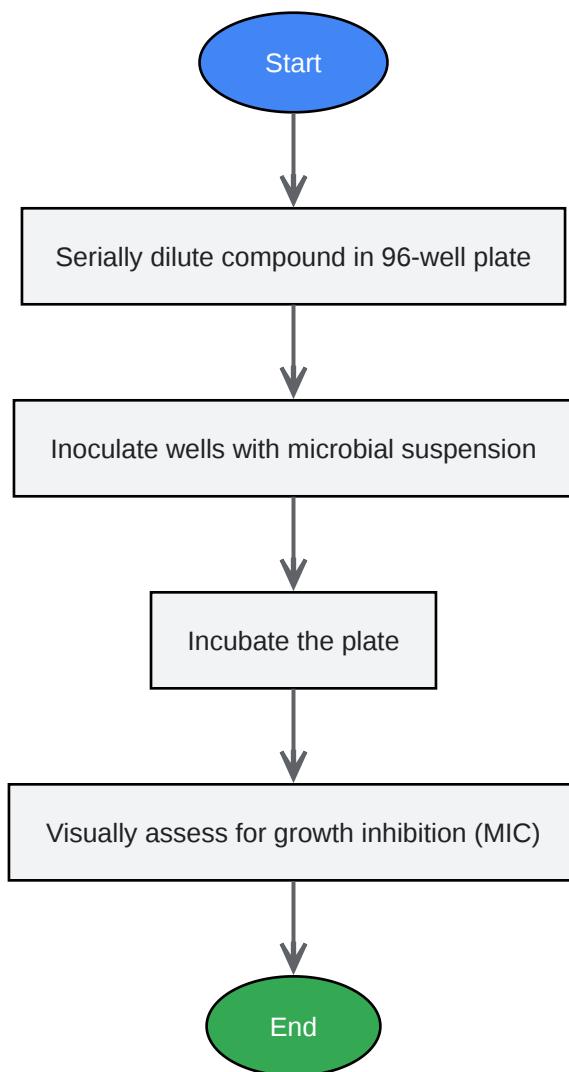
Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

- Serial Dilution: The **1-propyl-1H-imidazole** derivative is serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
- Incubation: The plate is incubated under appropriate conditions for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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